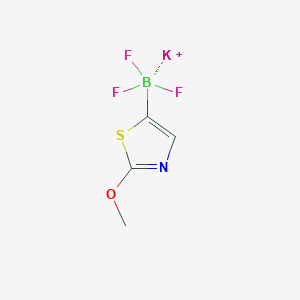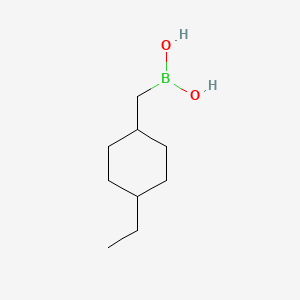
Hydroxy-PEG3-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG3-ethyl ester, also known as ethyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, is a compound with the molecular formula C9H18O5 and a molecular weight of 206.24 g/mol . This compound is a polyethylene glycol derivative, which is widely used in various fields due to its solubility in both aqueous and organic solvents, biological compatibility, and ease of chemical modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-PEG3-ethyl ester can be synthesized through several methods. One common method involves the esterification of polyethylene glycol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products . The final product is usually subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG3-ethyl ester undergoes various chemical reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Oxidation: Can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Esterification: Ethyl chloroformate, triethylamine, dichloromethane, room temperature.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperature.
Oxidation: Potassium permanganate, sulfuric acid, room temperature.
Major Products Formed
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG3-ethyl ester is extensively used in scientific research due to its versatile properties:
Wirkmechanismus
The mechanism of action of Hydroxy-PEG3-ethyl ester involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can modify the surface properties of proteins and nucleic acids, thereby enhancing their solubility and stability . The compound can also act as a carrier for drug molecules, facilitating their transport across biological membranes and improving their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG3-ethyl ester can be compared with other polyethylene glycol derivatives such as:
Methoxy-PEG3-ethyl ester: Similar in structure but with a methoxy group instead of a hydroxy group, leading to different solubility and reactivity properties.
Carboxy-PEG3-ethyl ester: Contains a carboxylic acid group, making it more reactive towards nucleophiles and suitable for different applications.
This compound is unique due to its hydroxy group, which provides additional sites for chemical modification and enhances its solubility in both aqueous and organic solvents .
Eigenschaften
IUPAC Name |
ethyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHZTSKIYZKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)












